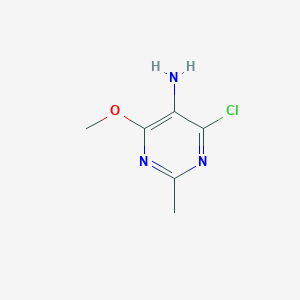
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Descripción general
Descripción
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride, also known as “DIAH”, is a synthetic compound with a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent in various biochemical and physiological studies, and as a pharmacological tool. In
Aplicaciones Científicas De Investigación
Dual C–H Functionalization
Amines, including 1,2,3,4-tetrahydroisoquinoline, have been studied for redox-neutral annulations with various aldehydes, demonstrating the capability for dual C–H bond functionalization. Acetic acid acts as a co-solvent and the sole promoter in these transformations, showcasing the potential application in synthesizing complex organic structures through efficient bond formations (Zhengbo Zhu & D. Seidel, 2017).
Synthesis of Isoxazolines
Isoxazolines have been synthesized via reactions of substituted enones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid, yielding high product yields under ultrasound irradiation. This methodology highlights the role of acetic acid in facilitating environmentally friendly and efficient synthesis protocols for heterocyclic compounds (V. Tiwari, Ali Parvez, & J. Meshram, 2011).
Antivirus Activity Mechanism Investigation
Isoquinoline derivatives have been investigated for their antivirus activities against human respiratory diseases. A study on 1-(p-chlorophenoxymethyl)-3, 4-dihydroisoquinoline hydrochloride and its analogs revealed their mechanism of action, which is presumed not to inhibit neuraminidase enzyme directly but to block the color development of N-acetylneuraminic acid, providing insights into the molecular basis of their antiviral effects (K. Shinkai & T. Nishimura, 1972).
Antimicrobial and Antifungal Activities
Research on the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates revealed significant antimicrobial and antifungal activities. These compounds, derived from hydroxyquinoline and ethyl chloroacetate, exhibit potential as leads for developing new antimicrobial agents (Maqbool Ahmed et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride Compounds with similar structures have been found to inhibit the aldo-keto reductase akr1c3 , which is a target of interest in both breast and prostate cancer .
Mode of Action
The exact mode of action of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride It is known that the carboxylate group of similar compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The biochemical pathways affected by 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride Inhibition of akr1c3 can affect the metabolism of steroid hormones and prostaglandins, which are involved in various physiological processes .
Result of Action
The molecular and cellular effects of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride Inhibition of akr1c3 can potentially disrupt the balance of steroid hormones and prostaglandins, affecting cellular processes such as inflammation, cell proliferation, and apoptosis .
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZXHCONKSNOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173820 | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200064-94-4 | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)








